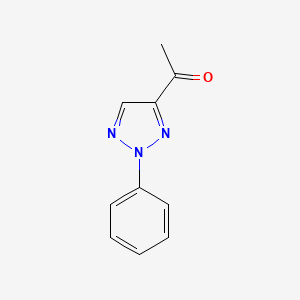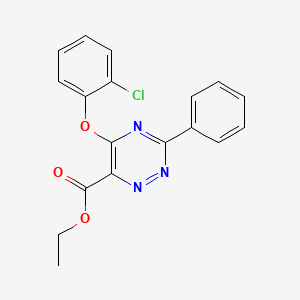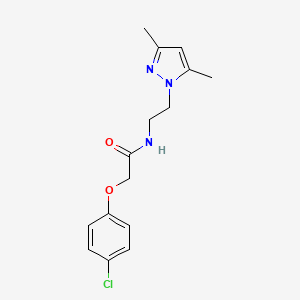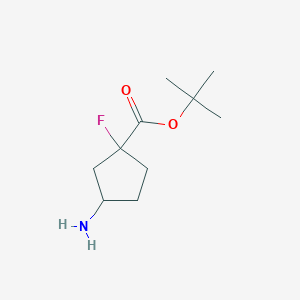![molecular formula C17H16ClN3O3S2 B2377977 4-cloro-N-{2-[(3,5-dimetil-1H-pirazol-1-il)carbonil]tiofen-3-il}-N-metilbencenosulfonamida CAS No. 1325303-33-0](/img/structure/B2377977.png)
4-cloro-N-{2-[(3,5-dimetil-1H-pirazol-1-il)carbonil]tiofen-3-il}-N-metilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a thiophene ring, a sulfonyl group, and a chlorobenzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring. One common method for synthesizing pyrazole rings involves the condensation of acetylacetone and hydrazine . The resulting 3,5-dimethylpyrazole could then be further functionalized to introduce the other components of the molecule .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered heterocyclic ring with two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom . The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. The pyrazole ring, for example, is known to participate in a variety of reactions, including condensation reactions . The thiophene ring and the sulfonyl group could also potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could potentially make the compound soluble in polar organic solvents . The presence of the sulfonyl group could potentially make the compound more acidic .Aplicaciones Científicas De Investigación
- Función: Controla el crecimiento de la cadena en la polimerización por radicales libres, lo que da como resultado polímeros con pesos moleculares bien definidos y bajas polidispersidades .
- Mecanismo: Interactúa favorablemente con el sitio activo de LmPTR1, un posible objetivo para fármacos antileishmaniásicos y antimaláricos .
- Resultados: Los compuestos mostraron efectos antituberculares prometedores contra cepas de Mycobacterium tuberculosis .
Agente de Transferencia de Cadena en Polimerización
Actividad Antiparasitaria
Potencial Antitubercular
Ligandos de Química de Coordinación
Agente de Bloqueo para Isocianatos
Estudios de Simulación Molecular
Estas aplicaciones resaltan la versatilidad y el impacto potencial de este compuesto en diferentes dominios científicos. Los investigadores continúan explorando sus propiedades y aplicaciones, lo que lo convierte en un tema intrigante para futuras investigaciones. 🌟
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biochemical pathways, leading to a variety of biological activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-11-10-12(2)21(19-11)17(22)16-15(8-9-25-16)20(3)26(23,24)14-6-4-13(18)5-7-14/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIWLRYNZKHYCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2377895.png)

![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2377898.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377899.png)

![2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide](/img/structure/B2377903.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2377909.png)



![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)